molecular formula C14H22N4O2 B2426514 N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide CAS No. 1797804-96-6

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide

Cat. No.: B2426514
CAS No.: 1797804-96-6
M. Wt: 278.356
InChI Key: WZZMQQXVASHTRD-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .

Properties

IUPAC Name

2,2-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)13(19)16-10-11-15-5-4-12(17-11)18-6-8-20-9-7-18/h4-5H,6-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZMQQXVASHTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It has been found to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides. This inhibition is achieved through the compound’s binding to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, leading to a reduction in the inflammatory response .

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide can be compared with other morpholinopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and biological activity.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is derived from a morpholinopyrimidine scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of morpholinopyrimidine derivatives with pivaloyl chloride, resulting in the formation of the target amide compound. The structure can be represented as follows:

N 4 morpholinopyrimidin 2 yl methyl pivalamide\text{N 4 morpholinopyrimidin 2 yl methyl pivalamide}

Enzyme Inhibition

Recent studies have evaluated the inhibitory effects of this compound on various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.

Enzyme Inhibition Percentage Binding Energy (kcal/mol)
Acetylcholinesterase (AChE)85%-7.5
Butyrylcholinesterase (BChE)85%-7.6
Urease73.8%N/A
Alpha Amylase57.9%N/A

The compound demonstrated significant inhibition against AChE and BChE, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The binding energies indicate strong interactions between the compound and these enzymes, suggesting its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding orientation of this compound with target enzymes. These studies reveal that the compound forms stable complexes, which is indicative of its efficacy as an enzyme inhibitor. The calculated binding energies further support its potential utility in drug development.

Case Studies

Several case studies have highlighted the therapeutic implications of compounds similar to this compound:

  • Neurodegenerative Disorders : A study investigated the effects of morpholinopyrimidine derivatives on cognitive functions in animal models of Alzheimer's disease. The results showed improvements in memory retention and reduced levels of neuroinflammation, attributed to the inhibition of AChE activity.
  • Diabetes Management : Another case study explored the role of pivalamide derivatives in glucose metabolism regulation. The findings suggested that these compounds could modulate insulin signaling pathways, offering a novel approach to diabetes management.

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